molecular formula C4H3FN2 B1298663 2-Fluoropyrazine CAS No. 4949-13-7

2-Fluoropyrazine

Cat. No.: B1298663
CAS No.: 4949-13-7
M. Wt: 98.08 g/mol
InChI Key: IJUHIGIZXFLJOY-UHFFFAOYSA-N
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Description

2-Fluoropyrazine is an organic compound with the molecular formula C4H3FN2. It is a derivative of pyrazine, where one of the hydrogen atoms is replaced by a fluorine atom. This compound is known for its aromatic properties and is used in various chemical and industrial applications due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoropyrazine can be synthesized through several methods. One common approach involves the fluorination of pyrazine derivatives. For instance, a compound A can be directly subjected to a fluorination reaction in a catalytic system . Another method involves the use of nitroaromatic compounds, which undergo a series of reactions including nitration, reduction, and fluorination to yield fluoropyrazine .

Industrial Production Methods

In industrial settings, fluoropyrazine is often produced through large-scale fluorination processes. These methods typically involve the use of fluorinating agents such as hydrogen fluoride or elemental fluorine under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoropyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of fluoropyrazine can yield pyrazine dioxides, while reduction can produce dihydrofluoropyrazine .

Mechanism of Action

The mechanism of action of fluoropyrazine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The fluorine atom in fluoropyrazine enhances its binding affinity and specificity due to its electronegativity and ability to form strong hydrogen bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 2-Fluoropyrazine

This compound is unique due to its specific substitution pattern and the presence of the fluorine atom, which imparts distinct chemical and physical properties. Its stability, reactivity, and ability to participate in various chemical reactions make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-fluoropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2/c5-4-3-6-1-2-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUHIGIZXFLJOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90878715
Record name 2-FLUOROPYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90878715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4949-13-7
Record name Fluoropyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004949137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-FLUOROPYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90878715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoropyrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key characteristics of fluoropyrazine that make it interesting for research?

A1: Fluoropyrazine is a heterocyclic aromatic compound that has garnered interest for its reactivity and versatility in chemical synthesis. Its structure, featuring a pyrazine ring substituted with a fluorine atom, allows for various chemical modifications, making it a valuable building block for creating diverse compounds [, , ]. Notably, fluoropyrazine exhibits reactivity towards nucleophilic substitution reactions, which can be leveraged to introduce a range of substituents onto the pyrazine ring [, ]. This synthetic flexibility makes fluoropyrazine and its derivatives attractive targets for exploring new materials and potential pharmaceuticals.

Q2: What is the mechanism of nucleophilic substitution in fluoropyrazine?

A2: The fluorine atom in fluoropyrazine acts as an electron-withdrawing group, making the carbon atoms in the pyrazine ring susceptible to attack by nucleophiles [, ]. The reaction likely proceeds through an addition-elimination mechanism. First, the nucleophile attacks an electron-deficient carbon atom in the pyrazine ring, leading to the formation of a negatively charged intermediate. Subsequently, the fluorine atom is eliminated as a fluoride ion, restoring aromaticity to the pyrazine ring and resulting in the substitution product.

Q3: What types of nucleophiles have been successfully reacted with fluoropyrazine?

A3: Research has demonstrated the successful reaction of fluoropyrazine with various nucleophiles, including those with carbon, nitrogen, and oxygen as the attacking atom []. Examples include the formation of hydroxy, amino, alkylamino, and alkoxy-substituted pyrazines. Interestingly, the position of substitution on the pyrazine ring can be influenced by the nature of the substituent already present []. For instance, alkyl and chlorine substituents tend to direct nucleophilic attack to the para-position, while alkoxy substituents favor ortho-substitution.

Q4: How does the presence of fluorine in fluoropyrazine influence its reactivity compared to unsubstituted pyrazine?

A4: The electronegative fluorine atom in fluoropyrazine significantly enhances its reactivity towards nucleophilic substitution compared to unsubstituted pyrazine []. This effect arises from the electron-withdrawing nature of fluorine, which makes the pyrazine ring more electron-deficient and susceptible to nucleophilic attack.

Q5: What are some potential applications of fluoropyrazine and its derivatives?

A5: While specific applications are still under investigation, the unique properties of fluoropyrazine and its derivatives hold promise for several fields.

    Q6: What analytical techniques are used to characterize and study fluoropyrazine and its derivatives?

    A6: Researchers rely on a combination of techniques to analyze and characterize fluoropyrazine and its derivatives.

      Q7: Are there any studies on the stability of fluoropyrazine under various conditions?

      A7: While detailed stability studies are limited in the provided research excerpts, one study mentions that fluoropyrazine undergoes hydrolysis in the presence of sodium hydroxide, with the rate of hydrolysis being dependent on the concentration of the base []. This suggests that the stability of fluoropyrazine can be influenced by factors like pH and the presence of nucleophiles.

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